4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)
Overview
Description
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt) is a useful research compound. Its molecular formula is C21H33NO8 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt) is 427.22061701 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing derivatives and analogs related to this compound, aiming to explore its chemical properties and potential applications. For instance, studies have investigated the synthesis of tetrahydroquinoline derivatives and enaminones, showcasing the versatility of pyran derivatives in chemical synthesis (Bombarda et al., 1992; Brbot-Šaranović et al., 2000). These studies contribute to a deeper understanding of the compound's chemical framework and its potential for generating new chemical entities.
Pharmacological Research
While avoiding the discussion of drug use and side effects, it is noteworthy that the compound and its derivatives have been explored for their potential pharmacological properties. For example, research into carboxamide derivatives of benzo[b][1,6]naphthyridines has shown significant cytotoxic activities, hinting at the potential therapeutic applications of similar compounds (Deady et al., 2003).
Biomimetic Syntheses
The compound's framework has also been utilized in biomimetic syntheses, aiming to replicate natural product synthesis pathways. Studies like those by Griffin, Leeper, and Staunton (1984) have explored the synthesis of polyketide aromatics from pyrylium salts, demonstrating the compound's utility in generating complex organic structures (Griffin et al., 1984).
Catalytic and Inhibitory Activities
Further research has delved into the compound's potential catalytic and inhibitory activities. For example, studies have investigated its role in the synthesis of Schiff bases and their potential biological activities, providing insights into the compound's utility in bioorganic chemistry and pharmacology (Nayak & Poojary, 2019).
Antioxidant Properties
Explorations into the antioxidant properties of derivatives related to this compound have also been conducted, offering potential avenues for its application in addressing oxidative stress-related conditions (Hussain, 2016).
Properties
IUPAC Name |
4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]-2-ethyl-2-methyloxan-4-ol;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.C2H2O4/c1-5-18(2)14-19(21,9-11-24-18)8-10-20-13-15-6-7-16(22-3)17(12-15)23-4;3-1(4)2(5)6/h6-7,12,20-21H,5,8-11,13-14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLNNXIBOVDAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)O)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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